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4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The trifluoromethyl group is introduced via trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the formation of the benzaldehyde moiety, which can be achieved through various aldehyde-forming reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group and oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The oxadiazole ring is known to inhibit microbial growth against various bacterial strains and fungi. For instance, studies have shown that derivatives of oxadiazoles can effectively combat resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays indicated that it could reduce pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives, including those similar to the target compound. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity against Escherichia coli and Candida albicans, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of oxadiazole derivatives. The study found that treatment with these compounds significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as therapeutic agents for chronic inflammatory conditions .
Case Study 3: Anticancer Properties
In a comprehensive study assessing the anticancer properties of various oxadiazole derivatives, one derivative similar to 4-((3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the oxadiazole ring.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but has a methoxy group instead of the oxadiazole ring.
4-(Trifluoromethyl)phenol: Similar structure but has a hydroxyl group instead of the aldehyde group
Uniqueness
4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, an oxadiazole moiety, and a methoxybenzaldehyde unit, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antifungal properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiviral Effects : Some derivatives of oxadiazoles have shown antiviral activity against beta-coronaviruses. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Oxadiazole Ring : Reacting a suitable hydrazine derivative with an appropriate carboxylic acid.
- Methoxybenzaldehyde Introduction : The final step involves the introduction of the methoxybenzaldehyde moiety through a nucleophilic substitution reaction.
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of various oxadiazole derivatives, including our target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to increased lipophilicity and improved cell membrane penetration.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | MCF-7 | 12.5 |
4b | A549 | 15.0 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was evaluated using the agar diffusion method against common bacterial strains.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Properties
Molecular Formula |
C17H11F3N2O3 |
---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
4-[[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)14-4-2-1-3-13(14)16-21-15(25-22-16)10-24-12-7-5-11(9-23)6-8-12/h1-9H,10H2 |
InChI Key |
WVQKGLIJYZCENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)C(F)(F)F |
Origin of Product |
United States |
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